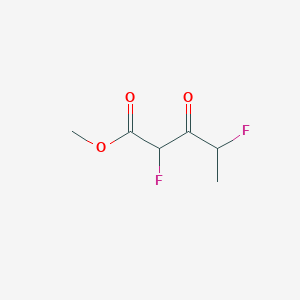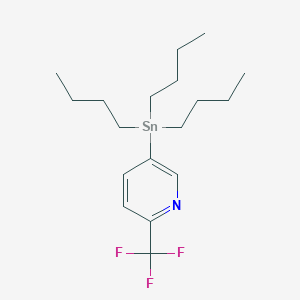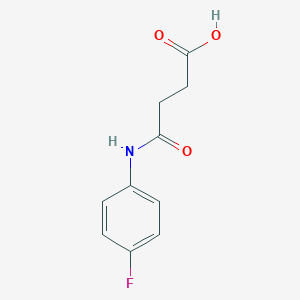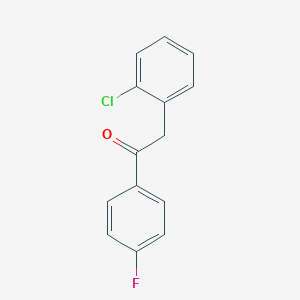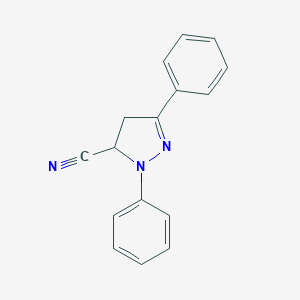
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile, also known as DPPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPPC has been shown to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial activity against various bacteria and fungi. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
Avantages Et Limitations Des Expériences En Laboratoire
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, one limitation of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood, which can make it challenging to design experiments to study its biological activities.
Orientations Futures
There are several future directions for research on 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. One area of interest is the development of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the structure-activity relationship of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile to identify more potent analogs. In addition, further studies are needed to elucidate the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile and to understand its potential side effects.
Méthodes De Synthèse
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial and anti-viral properties.
Propriétés
Numéro CAS |
3426-35-5 |
|---|---|
Nom du produit |
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile |
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2,5-diphenyl-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11H2 |
Clé InChI |
BSKPIEALJAZZOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



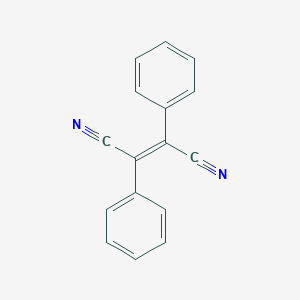
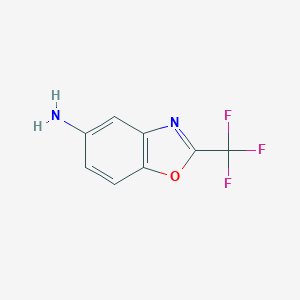
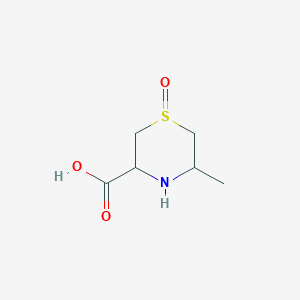
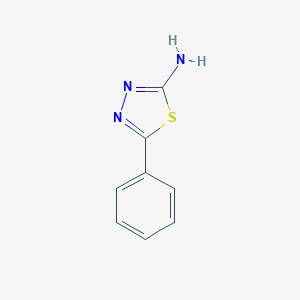
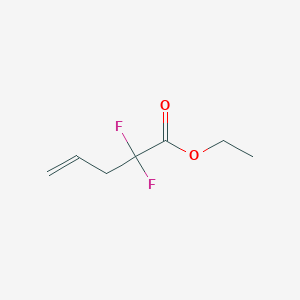


![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
